Cas no 1375474-27-3 (1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride)
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
- 1-(2-chloro-6-fluorophenyl)ethan-1-amine hydrochloride
- AK134087
- AK134065
- NE30471
- AK607949
- 1-(2-Chloro-6-fluorophenyl)ethanamine HCl
- 1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
- Z1333761730
- (1S)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
- (1R)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride
- AKOS030632930
- SCHEMBL20238705
- DS-19768
- SY105793
- SB44627
- Y10644
- MFCD12757994
- SB78961
- MFCD21602735
- 1-(2-Chloro-6-fluorophenyl)ethanaminehydrochloride
- CS-0173245
- EN300-98801
- SB79228
- 1375474-27-3
- (R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine hydrochloride
- 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride
-
- MDL: MFCD21602735
- Inchi: 1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H
- InChI Key: PUBRSCIMJQYMNY-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(C)N)F.Cl
Computed Properties
- Exact Mass: 209.017
- Monoisotopic Mass: 209.017
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 131
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123977-1g |
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride |
1375474-27-3 | 97% | 1g |
442.80 USD | 2021-06-16 | |
| Alichem | A019123977-5g |
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride |
1375474-27-3 | 97% | 5g |
857.85 USD | 2021-06-16 | |
| Alichem | A019123977-10g |
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride |
1375474-27-3 | 97% | 10g |
1,249.50 USD | 2021-06-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31945-100mg |
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride |
1375474-27-3 | 97% | 100mg |
¥293.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X31945-250mg |
1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride |
1375474-27-3 | 97% | 250mg |
¥495.0 | 2024-07-18 | |
| TRC | C383943-10mg |
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride |
1375474-27-3 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C383943-50mg |
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride |
1375474-27-3 | 50mg |
$ 185.00 | 2022-06-06 | ||
| TRC | C383943-100mg |
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride |
1375474-27-3 | 100mg |
$ 295.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI934-100mg |
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride |
1375474-27-3 | 97% | 100mg |
966CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AI934-1g |
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride |
1375474-27-3 | 97% | 1g |
4973CNY | 2021-05-08 |
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride Related Literature
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride
Introduction to 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride (CAS No. 1375474-27-3)
1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 1375474-27-3, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of amine derivatives, characterized by its structural motif of a benzene ring substituted with chloro and fluoro groups, linked to an ethylamine moiety, which is further salted with hydrochloride. The unique combination of these functional groups imparts distinct chemical properties and biological activities, making it a subject of considerable interest in drug discovery and development.
The molecular structure of 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride consists of a phenyl ring at the core, which is halogenated at the 2-position with a chlorine atom and at the 6-position with a fluorine atom. This substitution pattern enhances the compound's lipophilicity and metabolic stability, crucial factors in pharmaceutical design. The ethylamine group provides a basic nitrogen, which can engage in hydrogen bonding and coordinate with various biological targets. The hydrochloride salt form enhances solubility and stability, facilitating its use in formulation development.
Recent advancements in medicinal chemistry have highlighted the potential of halogenated aromatic amines as pharmacophores in the design of novel therapeutic agents. The presence of both chloro and fluoro substituents in 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride allows for fine-tuning of electronic and steric properties, enabling selective interaction with biological macromolecules. Such structural features are often exploited to improve binding affinity, reduce off-target effects, and enhance overall drug efficacy.
In the context of contemporary research, 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride has been investigated for its potential role in various therapeutic areas. Studies have suggested that this compound may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory responses, neurodegenerative disorders, and cancer progression. The fluorine atom, in particular, has been shown to increase metabolic stability and binding affinity, a phenomenon known as "fluorine effect." This makes halogenated compounds like 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride valuable candidates for further optimization into lead compounds.
The synthesis of 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic aromatic substitution for introducing the chloro and fluoro groups onto the phenyl ring, followed by nucleophilic addition or substitution to install the ethylamine moiety. The final step typically involves conversion to the hydrochloride salt to improve handling properties. Advanced techniques such as palladium-catalyzed cross-coupling reactions may also be employed to achieve regioselective functionalization.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the interactions between 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride and its potential biological targets. Techniques such as docking simulations and quantum mechanical calculations provide insights into binding modes, energetics, and conformational preferences. These computational approaches complement experimental efforts by predicting pharmacological activity and guiding structural modifications to enhance drug-like properties.
The pharmacokinetic profile of 1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride is another critical aspect that has been scrutinized in recent studies. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (Tox) are carefully evaluated to assess its suitability for clinical development. Preclinical studies have provided preliminary data on its bioavailability, half-life, and potential side effects. These findings are essential for determining optimal dosing regimens and identifying any safety concerns before human trials commence.
In conclusion,1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride (CAS No. 1375474-27-3) represents a promising compound in pharmaceutical research due to its unique structural features and demonstrated biological activities. Ongoing studies continue to explore its therapeutic potential across multiple disease areas while refining synthetic methodologies for scalable production. As our understanding of molecular interactions advances,1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride is poised to contribute significantly to the development of next-generation therapeutics.
1375474-27-3 (1-(2-Chloro-6-Fluorophenyl)ethanamine Hydrochloride) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)